molecular formula C13H7N3O4 B5588646 4-nitro-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione

4-nitro-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5588646
M. Wt: 269.21 g/mol
InChI Key: ITXNPEMUMFGTLL-UHFFFAOYSA-N
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Description

4-nitro-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as NPID, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. NPID is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

  • Green Catalysis in Synthesis : Mohammadi, Taheri, and Amouzegar (2017) explored the synthesis of 4-Nitro-2,3-dihydrospiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,3′-indoline]-2′,6(1H)-dione derivatives using a green catalyst. This study demonstrated an efficient, one-pot, four-component synthesis process using KAl(SO4)2.12H2O (Alum) as a non-toxic and easily available heterogeneous catalyst (Mohammadi, Taheri, & Amouzegar, 2017).

  • Nonlinear Optical Crystals : Research by Zyss, Chemla, and Nicoud (1981) investigated the efficiency of nonlinear optical organic crystals, including derivatives of pyridine-1-oxide. They explored how the N–oxide bond allows for substitution with donor or acceptor groups, such as the nitro group, to achieve dipole cancellation, which is advantageous for crystal growth and structural manipulation (Zyss, Chemla, & Nicoud, 1981).

  • Luminescence Turn-On Dyads : Shritz et al. (2015) developed 2-(2-Diphenylphosphanylethyl)benzo[de]isoquinoline-1,3-dione, a photoinduced-electron-transfer (PET) dyad, which shows luminescence turn-on upon reaction with molecular oxygen. This is significant for monitoring the cumulative exposure of oxidation-sensitive goods to molecular oxygen, especially since it reacts only via the photoinduced channel (Shritz et al., 2015).

  • NO-Generating Properties : Sako, Oda, Ohara, Hirota, and Maki (1998) studied the synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides and their ability to generate nitric oxide (NO) and NO-related species under physiological conditions. This has implications for biomedical applications where NO generation is required (Sako et al., 1998).

  • Magnetic Studies in Lanthanide-Radical Complexes : Mei, Liu, Wang, Yang, Li, and Liao (2012) researched lanthanide-radical complexes, particularly how the β-diketonate coligand influences the magnetic relaxation of these systems. Their study contributes to the understanding of the magnetic properties in materials science (Mei et al., 2012).

properties

IUPAC Name

4-nitro-2-pyridin-2-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O4/c17-12-8-4-3-5-9(16(19)20)11(8)13(18)15(12)10-6-1-2-7-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXNPEMUMFGTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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